molecular formula C18H22ClNO2 B179542 Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride CAS No. 51352-87-5

Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride

Cat. No.: B179542
CAS No.: 51352-87-5
M. Wt: 319.8 g/mol
InChI Key: HLBBSWSJLPLPRU-UHFFFAOYSA-N
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Description

Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride is a chemical compound with the molecular formula C18H22ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a benzoate ester, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of benzylamine with methyl 3-bromobenzoate under basic conditions to form an intermediate compound.

    N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, which is the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In the medical field, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it valuable for the production of various chemical intermediates and active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-(benzylamino)ethyl)benzoate: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    Methyl 3-(2-(dimethylamino)ethyl)benzoate: Contains a dimethylamino group instead of a benzyl(methyl)amino group, leading to different chemical and biological properties.

    Methyl 3-(2-(phenylamino)ethyl)benzoate: Has a phenylamino group, which can influence its interaction with biological targets.

Uniqueness

Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride is unique due to its specific combination of functional groups. The presence of both benzyl and methylamino groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

benzyl-[2-(3-methoxycarbonylphenyl)ethyl]-methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2;/h3-10,13H,11-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBBSWSJLPLPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51352-87-5
Record name PRL-8-53
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051352875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is there a new and improved method for synthesizing Prl-8-53?

A1: Yes. A recent study outlined a novel synthesis method for Prl-8-53. [] This method utilizes readily available materials and features simplified procedures, resulting in a 45.7% overall yield. [] This improved synthesis could facilitate future research on this compound.

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